2-(Tributylstannyl)oxazole
Overview
Description
2-(Tributylstannyl)oxazole is a compound that is part of a broader class of organotin compounds, which are known for their utility in organic synthesis and materials science. The presence of the tributylstannyl group in the molecule suggests that it may be used as a reagent or intermediate in the synthesis of various organic compounds, particularly those containing oxazole rings. Oxazoles are five-membered heterocycles containing both oxygen and nitrogen atoms, which are of interest due to their presence in numerous biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-(Tributylstannyl)oxazole and related compounds typically involves the use of bis(tributyltin) oxide as a starting material. For instance, the reaction of bis(tributyltin) oxide with ω-haloalkyl isocyanates can lead to the formation of N-tributylstannyl-2-oxazolidinone and tetrahydro-2H-1,3-oxazin-2-one. These reactions proceed quantitatively in the presence of HMPA, which enhances the reactivity of the tin-heteroatom bond . Additionally, the synthesis of 2,5-disubstituted-1,3-oxazoles can be achieved through deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, followed by reactions with electrophiles such as aldehydes, ketones, and halides, including the formation of 5-tributylstannyl oxazoles .
Molecular Structure Analysis
The molecular structure of 2-(Tributylstannyl)oxazole is characterized by the oxazole ring and the tributylstannyl group attached to it. The oxazole ring is a planar, aromatic heterocycle that can engage in various chemical reactions due to the presence of both oxygen and nitrogen atoms. The tributylstannyl group is a bulky organometallic moiety that can influence the reactivity and steric outcomes of reactions involving this compound .
Chemical Reactions Analysis
2-(Tributylstannyl)oxazole and its derivatives participate in a variety of chemical reactions. For example, 2-(Tributylstannyl)-4,4-dimethyl-2-oxazoline can react with aroyl chlorides to yield bis(N-aroyl-4,4-dimethyl-2-oxazolinylidene) without the need for a palladium catalyst. However, reactions with other types of halides do require a palladium catalyst to proceed, leading to the formation of 2-substituted-4,4-dimethyl-2-oxazolines . Furthermore, the camphor-derived 2-tributylstannyl-N-Boc-1,3-oxazolidine can be converted to diastereomerically pure 2-acyl derivatives, which upon reaction with Grignard reagents, yield tertiary carbinols. These carbinols can be further processed to produce 1,2-diols with high enantiomeric excess .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Tributylstannyl)oxazole derivatives are influenced by both the oxazole ring and the tributylstannyl group. The oxazole ring contributes to the compound's aromaticity and potential for hydrogen bonding, which can affect its solubility and boiling point. The tributylstannyl group, being a heavy and bulky organometallic fragment, can impact the compound's density, melting point, and overall stability. These properties are crucial when considering the compound's reactivity and its application in synthesis .
Scientific Research Applications
Synthesis and Biological Studies
- 2-(Tributylstannyl)oxazole and its derivatives have been used in the synthesis of various cyclic compounds, including oxazole, triazoles, and others. These compounds have shown promising results in biological efficacy studies, compared with standard drugs. They have also been evaluated for their antioxidant properties (Aqeel S. Maged & Luma S. Ahamed, 2021).
Steroidal Synthesis
- Steroidal oxazoles, synthesized from compounds like 2-(Tributylstannyl)oxazole, have been studied extensively. These steroidal derivatives have been created for biological research, with implications in various areas of medicinal chemistry (G. Ohta, K. Koshi, & K. Obata, 1968).
Photooxygenation and Macrolide Synthesis
- The photooxygenation of oxazoles, including 2-(Tributylstannyl)oxazole, has been explored for synthesizing activated carboxylates. This approach has applications in creating complex macrolides, showing the versatility of oxazoles in synthetic organic chemistry (H. Wasserman, Ronald J. Gambale, & M. Pulwer, 1981).
Catalytic Synthesis
- 2-(Tributylstannyl)oxazole has been used in gold-catalyzed oxidation strategies, enabling the synthesis of 2,4-disubstituted oxazoles. This method represents a significant advancement in the modular synthesis of complex oxazole structures, showing the compound's utility in catalysis (Yingdong Luo, Kegong Ji, Yuxue Li, & Liming Zhang, 2012).
Antibiotic Synthesis
- Research has included the use of 2-(Tributylstannyl)oxazole in the synthesis of oxazole-triene antibiotics. These antibiotics, derived from Streptomyces sp., have shown potential in medical applications (M. Yoshino, Kohei Eto, Keisuke Takahashi, J. Ishihara, & S. Hatakeyama, 2012).
Safety And Hazards
Future Directions
Oxazole and its derivatives have been investigated for their potential in the advancement of novel compounds which show favorable biological activities . The structure of oxazole derivatives exerts divergent weak interactions, hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . Future research will focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .
properties
IUPAC Name |
tributyl(1,3-oxazol-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWGRWHKDCHINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573224 | |
Record name | 2-(Tributylstannyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)oxazole | |
CAS RN |
145214-05-7 | |
Record name | 2-(Tributylstannyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tri-n-butylstannyl)oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.